B1558842 Recombinant Protein A/G

Recombinant Protein A/G

Cat. No.: B1558842
Attention: For research use only. Not for human or veterinary use.
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Description

Recombinant Protein A/G is a genetically engineered fusion protein that combines the IgG-binding domains of Staphylococcus aureus Protein A and Streptococcus Protein G. This chimeric protein exhibits broader antibody binding specificity than either protein alone, making it an essential tool for the purification and detection of immunoglobulins, especially IgG isotypes, in various immunoassays . The molecule contains four Fc-binding domains from Protein A and two from Protein G, providing a robust binding platform for antibodies from a wide range of species . The core research value of Recombinant Protein A/G lies in its extensive binding profile. It binds to all human IgG subclasses, as well as to IgA, IgE, IgM, and, to a lesser extent, IgD . It is also highly effective for binding mouse monoclonal IgG subclasses (e.g., IgG1, IgG2a, IgG2b, IgG3) and rat IgG, without significant interference from other serum proteins like mouse IgA or IgM . This makes it ideal for purifying monoclonal antibodies where the subclass is unknown or for working with polyclonal antibodies from various hosts, including rabbit, cow, goat, sheep, and dog . Its mechanism of action involves binding to the Fc region of antibodies at the CH2-CH3 interface, which orients the antigen-binding Fab regions outward . This oriented binding is crucial for applications like immunoaffinity chromatography and antibody immobilization on biosensors or microarrays, as it maximizes antigen-binding capacity and assay sensitivity compared to random antibody attachment methods . Furthermore, during the genetic fusion process, the albumin-binding site found in native Protein G is eliminated, enhancing the specificity for immunoglobulins and reducing non-specific binding . Recombinant Protein A/G is expressed in E. coli , ensuring consistent quality and yield, and its binding is less pH-dependent than individual proteins, occurring effectively across a pH range of 5 to 8 . This product is provided for Research Use Only. Not for use in diagnostic procedures.

Properties

Key on ui aa sequence

NAAQHDEAQQ NAFYQVLNMP NLNADQRNGF IQSLKDDPSQ SANVLGEAQK LNDSQAPKAD AQQNNFNKDQ QSAFYEILNM PNLNEAQRNG FIQSLKDDPS QSTNVLGEAK KLNESQAPKA DNNFNKEQQN AFYEILNMPN LNEEQRNGFI QSLKDDPSQS ANLLSEAKKL NESQAPKADN KFNKEQQNAF YEILHLPNLN EEQRNGFIQS LKDDPSQSAN LLAEAKKLND AQAPKADNKF NKEQQNAFYE ILHLPNLTEE QRNGFIQSLK DDPSVSKEIL AEAKKLNDAQ APKEEDSLEG SGSGTYKLIL NGKTLKGETT TEAVDAATAE KVFKQYANDN GVDGEWTYDD ATKTFTVTEK PEVIDASELT PAVTTYKLVI NGKTLKGETT TKAVDAETAE KAFKQYANDN GVDGVWTYDD ATKTFTVTE.

formulation

Lyophilized white Powder containing no additives.

Key on ui product background

Protein A/G is a recombinant fusion protein that combines IgG binding domains of both Protein A and Protein G. Protein A/G contains four Fc binding domains from Protein A and two from Protein G, yielding a final mass of 50,460 daltons. The binding of Protein A/G is less pH-dependent than Protein A, but otherwise has the additive properties of Protein A and G.

Key on ui product memo

Protein A/G;Recombinant Protein A/G

Key on ui product type

Protein/Antibody Purification

Purity

>97% as determined by SDS-PAGE and RP-HPLC.

source

E.coli

usage

For Research Use Only

Origin of Product

United States

Molecular Design and Production of Recombinant Protein A/g

Genetic Engineering Strategies for Fusion Protein Construction

The construction of a functional Recombinant Protein A/G fusion protein necessitates meticulous genetic engineering strategies. These strategies are aimed at optimizing the gene sequence for high-level expression, selecting the most effective IgG-binding domains, designing an appropriate linker to connect these domains, and eliminating regions that could lead to non-specific binding.

The initial step in producing Recombinant Protein A/G involves the design and synthesis of a synthetic gene encoding the fusion protein. This synthetic gene is typically optimized for expression in the chosen host organism, most commonly Escherichia coli. gtp-bioways.com Codon optimization is a critical aspect of this process, where the codons in the synthetic gene are altered to match the codon usage preference of the expression host. patsnap.com This enhances translational efficiency and can significantly increase the yield of the recombinant protein. nih.govepochlifescience.com

The synthesized gene is then cloned into an expression vector, which is a circular DNA molecule that can replicate within the host organism and drive the expression of the foreign gene. patsnap.com A variety of expression vectors are available for use in E. coli, with the pET series being a popular choice due to its T7 promoter system, which allows for high-level and tightly regulated protein expression. researchgate.net Other vectors, such as those from the pASK or pASG series, which utilize an anhydrotetracycline-inducible promoter, have also been employed. iba-lifesciences.com The choice of vector can influence the level of protein expression and the ease of subsequent purification. nih.gov

Table 1: Example of Codon Optimization for a Synthetic Gene Fragment

Original DNA Sequence (Hypothetical)Optimized DNA Sequence for E. coliAmino Acid Sequence
GGT GGC GGG GGC TCTGGC GGT GGC GGT TCTGly Gly Gly Gly Ser
GGT GGC GGG GGC TCTGGC GGT GGC GGT TCTGly Gly Gly Gly Ser
GGT GGC GGG GGC TCTGGC GGT GGC GGT TCTGly Gly Gly Gly Ser

This table illustrates how the codons for Glycine (B1666218) (GGT, GGC, GGG) can be optimized to the more frequently used GGC and GGT codons in E. coli to potentially enhance translation.

The functionality of Recombinant Protein A/G is directly dependent on the specific IgG-binding domains selected from Protein A and Protein G. Protein A contains five homologous IgG-binding domains (E, D, A, B, and C), each capable of binding to the Fc region of IgG. nih.govwikipedia.org Protein G possesses two or three IgG-binding domains (C1, C2, C3), which also bind to the Fc region of IgG, but with a different specificity profile. researchgate.net

In the design of Recombinant Protein A/G, a combination of these domains is chosen to create a chimeric protein with a broader binding spectrum than either protein alone. arvysproteins.com For instance, a common configuration involves fusing four or five of the IgG-binding domains of Protein A with two of the IgG-binding domains of Protein G. nih.gov This combination allows the fusion protein to bind to a wider range of IgG subclasses from various species. rockland.com

A crucial element in the design of a functional fusion protein is the linker region that connects the different protein domains. nih.gov The linker provides spatial separation between the domains, allowing them to fold correctly and function independently without steric hindrance. polyplus-sartorius.com The length and composition of the linker can significantly impact the stability, solubility, and biological activity of the chimeric protein. rsc.org

Two main types of linkers are commonly used in fusion protein construction:

Flexible Linkers: These are typically rich in small, hydrophilic amino acids like glycine and serine. A widely used flexible linker has the sequence (GGGGS)n, where 'n' represents the number of repeats. arvysproteins.comkbdna.com The flexibility of these linkers allows for a degree of movement between the fused domains.

Rigid Linkers: These linkers often adopt a helical structure and are composed of sequences like (EAAAK)n. nih.govigem.org Rigid linkers are used when a more defined separation and orientation between the domains are required. researchgate.net

The choice between a flexible and a rigid linker depends on the specific requirements of the fusion protein, with the goal of ensuring that each domain maintains its native conformation and function. aminer.cn

Table 2: Comparison of Common Linker Types in Fusion Protein Design

Linker TypeRepresentative SequenceKey Characteristics
Flexible(GGGGS)nHigh flexibility, promotes domain mobility.
Rigid(EAAAK)nHelical structure, provides fixed spatial separation.

Both native Protein A and Protein G possess binding sites for other proteins besides IgG, which can lead to non-specific binding during purification and other applications. For example, native Protein G has a binding site for serum albumin. wikipedia.org To enhance the specificity of Recombinant Protein A/G for IgG, these non-specific binding regions are genetically removed during the design of the fusion protein. mclab.com The elimination of the albumin-binding domain from the Protein G portion of the construct is a standard practice to minimize cross-reactivity with albumin, a highly abundant protein in serum. sigmaaldrich.com This ensures that the final recombinant protein primarily interacts with immunoglobulins.

Expression Systems and Bioprocess Development

The production of Recombinant Protein A/G in large quantities and with high purity is achieved through the use of well-established expression systems and optimized bioprocesses. Prokaryotic systems, particularly E. coli, are the most commonly used hosts for this purpose due to their rapid growth, ease of genetic manipulation, and cost-effective cultivation.

Escherichia coli is the workhorse for the production of many recombinant proteins, including Protein A/G. sinobiological.com Several engineered strains of E. coli are available that are optimized for protein expression. Strains such as BL21(DE3) are widely used because they are deficient in certain proteases (Lon and OmpT), which minimizes the degradation of the recombinant protein. addgene.orgthermofisher.com The DE3 designation indicates that the strain carries a gene for T7 RNA polymerase, which is required for transcription from the T7 promoter present in many expression vectors. researchgate.net Other strains like DH5α are typically used for cloning and plasmid propagation.

The bioprocess for producing Recombinant Protein A/G in E. coli generally involves fermentation in a controlled bioreactor. spandidos-publications.com Key parameters such as temperature, pH, dissolved oxygen, and nutrient feed rates are carefully controlled to achieve high cell densities and maximize protein expression. nih.govthermofisher.com Induction of protein expression is typically initiated by the addition of an inducer molecule, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), which triggers the transcription of the Protein A/G gene. researchgate.net Following fermentation, the bacterial cells are harvested, and the recombinant protein is extracted and purified from the cell lysate. sigmaaldrich.comsigmaaldrich.com Affinity chromatography, often using IgG-sepharose, is a common method for purifying Recombinant Protein A/G, taking advantage of its specific binding to IgG. rockland.comthermofisher.com

Table 3: Common E. coli Strains Used for Recombinant Protein Expression

StrainRelevant GenotypeKey Features
DH5α endA1, recA1Ideal for cloning and high-quality plasmid DNA preparation.
BL21(DE3) lon-, ompT-, (DE3)Deficient in proteases, contains T7 RNA polymerase for high-level protein expression. addgene.orgthermofisher.com
BL21(DE3)pLysS lon-, ompT-, (DE3), pLysSContains T7 lysozyme (B549824) to reduce basal expression of the target protein. promega.com

Prokaryotic Expression Systems (e.g., Escherichia coli)

Optimization of Expression Conditions and Yield

The production of recombinant Protein A/G, a genetically engineered protein combining the immunoglobulin (IgG)-binding domains of both Protein A and Protein G, is predominantly carried out in Escherichia coli due to its rapid growth, high-yield potential, and cost-effectiveness. nih.govyoutube.com Optimization of expression conditions is critical to maximize the yield of soluble and functional Protein A/G. nih.gov Key parameters that are frequently manipulated include culture temperature, inducer concentration, and media composition. mdpi.comrockland.com

Lowering the cultivation temperature to a range of 15-25°C after induction is a widely adopted strategy to enhance the solubility of recombinant proteins. rockland.comgbiosciences.com This reduction in temperature slows down cellular processes, including transcription and translation, which can facilitate proper protein folding and reduce the formation of insoluble aggregates. rockland.com For instance, studies have shown that shifting the temperature from 37°C to lower temperatures can significantly increase the proportion of soluble protein.

The concentration of the inducer, commonly isopropyl β-D-1-thiogalactopyranoside (IPTG) in systems utilizing the lac operon, plays a crucial role in modulating the rate of protein synthesis. bitesizebio.com High concentrations of IPTG can lead to a high rate of transcription and translation, overwhelming the cellular folding machinery and promoting aggregation. mdpi.com Therefore, optimizing the IPTG concentration, often by reducing it, can lead to a higher yield of soluble and active recombinant Protein A/G. qiagen.com

**Table 1: Key Parameters for Optimizing Recombinant Protein A/G Expression in *E. coli***

Parameter Typical Range Rationale for Optimization
Temperature 15-30°C Lower temperatures slow down protein synthesis, promoting proper folding and increasing solubility. rockland.comgbiosciences.com
Inducer (IPTG) Concentration 0.05-1 mM Lower concentrations can reduce the rate of transcription, preventing protein aggregation and enhancing solubility. bitesizebio.comqiagen.com
Growth Media LB, TB, Auto-induction media Enriched media support higher cell densities, leading to increased overall protein yield. nih.govresearchgate.net
Induction Time 4-16 hours The optimal duration of induction is protein-dependent and needs to be determined empirically to maximize soluble protein accumulation without significant degradation. bitesizebio.com
Soluble Expression and Inclusion Body Management

A significant challenge in the high-level expression of recombinant proteins in E. coli is the formation of inclusion bodies, which are dense, insoluble aggregates of misfolded protein. sigmaaldrich.comgbiosciences.com While inclusion bodies can contain a high concentration of the target protein, recovering functional protein from them requires complex and often inefficient denaturation and refolding processes. nih.govbiossusa.com Therefore, strategies to maximize soluble expression are highly desirable.

Strategies to promote soluble expression of recombinant Protein A/G include the optimization of cultivation conditions as previously discussed (lower temperature, reduced inducer concentration). sigmaaldrich.comfrontiersin.org Another effective approach is the use of fusion tags. Large, soluble proteins like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST), when fused to the N-terminus of Protein A/G, can enhance its solubility and proper folding. gbiosciences.comugm.ac.id

When the formation of inclusion bodies is unavoidable, a systematic approach to their management is necessary. The process typically involves:

Isolation and Washing: After cell lysis, the dense inclusion bodies can be separated from soluble cellular components by centrifugation. Washing the inclusion body pellets with detergents like Triton X-100 or low concentrations of denaturants such as urea (B33335) helps to remove contaminating proteins and cellular debris. biossusa.com

Solubilization: The washed inclusion bodies are then solubilized using strong denaturing agents like 8 M urea or 6 M guanidine (B92328) hydrochloride (GuHCl) to unfold the aggregated protein into a linear state. gbiosciences.comsigmaaldrich.com

Refolding: The solubilized, denatured protein is then refolded into its native, active conformation. This is a critical and often challenging step. Common refolding techniques include dialysis, where the denaturant is gradually removed, or rapid dilution into a refolding buffer. nih.govbiossusa.com The refolding buffer often contains additives such as L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation. cytivalifesciences.com

Table 2: Common Strategies for Solubilization and Refolding of Recombinant Protein A/G from Inclusion Bodies

Step Reagents/Methods Purpose
Solubilization 6-8 M Guanidine Hydrochloride (GuHCl), 8 M Urea To denature and unfold the aggregated protein into a soluble, linear polypeptide chain. gbiosciences.comsigmaaldrich.com
Refolding Dialysis, Rapid Dilution, Chromatography-based refolding To gradually remove the denaturant, allowing the protein to refold into its native conformation. nih.govbiossusa.com
Refolding Buffer Additives L-arginine, Redox pairs (GSH/GSSG), Polyethylene glycol (PEG) To prevent re-aggregation and facilitate the formation of correct disulfide bonds. cytivalifesciences.com

Eukaryotic Expression Systems (e.g., Yeast, Insect Cells, Mammalian Cells)

While E. coli is a common host, eukaryotic expression systems offer advantages for producing complex recombinant proteins, particularly those that require post-translational modifications (PTMs) for their activity and stability. frontiersin.orgnih.gov The choice of a eukaryotic system depends on factors such as the desired PTMs, yield, and cost. genscript.com

Yeast expression systems , such as Pichia pastoris, provide a balance between the ease of use of microbial systems and the protein processing capabilities of higher eukaryotes. rapidnovor.com P. pastoris is capable of performing some PTMs, including glycosylation, and can secrete the recombinant protein into the culture medium, simplifying initial purification. researchgate.net

Insect cell expression systems , typically utilizing baculovirus vectors to infect cell lines like Sf9 or Hi-5, are well-suited for producing high yields of complex eukaryotic proteins. profacgen.comthermofisher.com This system can perform many PTMs that are similar to those in mammalian cells. springernature.com

Mammalian cell expression systems , using cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are the preferred choice for producing therapeutic proteins and antibodies that require authentic human-like PTMs for full biological activity. genscript.comrapidnovor.com These systems ensure proper protein folding, assembly, and glycosylation, which are often critical for the function of antibody-binding proteins like Protein A/G. nih.gov

Purification Methodologies for Recombinant Protein A/G

The purification of recombinant Protein A/G is a crucial step to obtain a highly pure and functional product. A common strategy involves the use of an affinity tag, such as a polyhistidine-tag (His-tag), incorporated into the protein's design. This allows for a highly specific initial capture step, followed by further polishing steps if necessary.

Affinity Chromatography (e.g., Nickel-ion chelating, Ion-exchange)

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for the purification of His-tagged recombinant proteins. nih.gov The principle is based on the interaction between the histidine residues of the His-tag and immobilized divalent metal ions, most commonly nickel (Ni²⁺). upenn.edu The process involves:

Binding: The cell lysate containing the His-tagged Protein A/G is passed through a column containing a resin with chelated nickel ions (e.g., Nickel-Nitriloacetic acid, Ni-NTA). The His-tag binds with high affinity to the immobilized nickel. springernature.com

Washing: The column is washed with a buffer containing a low concentration of a competing agent, such as imidazole, to remove non-specifically bound host cell proteins. iba-lifesciences.com

Elution: The bound His-tagged Protein A/G is eluted from the column by using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions. upenn.edu

Ion-Exchange Chromatography (IEX) separates proteins based on their net surface charge. nih.gov It can be used as a polishing step after affinity chromatography to remove remaining impurities. researchgate.net The type of IEX used depends on the isoelectric point (pI) of the recombinant Protein A/G and the pH of the buffer.

Anion-exchange chromatography uses a positively charged resin to bind negatively charged proteins.

Cation-exchange chromatography uses a negatively charged resin to bind positively charged proteins.

By carefully selecting the buffer pH and using a salt gradient for elution, it is possible to achieve a high degree of separation and purity. conductscience.comsinobiological.com

Integration of Downstream Processing Enhancements

Downstream processing encompasses all the steps following protein expression, including cell lysis, clarification, purification, and formulation. Integrating and optimizing these steps is key to developing an efficient and scalable manufacturing process for recombinant Protein A/G.

Enhancements in downstream processing can include:

High-throughput screening of purification conditions: This allows for the rapid identification of optimal resins, buffers, and elution conditions for both affinity and ion-exchange chromatography.

On-column refolding: For proteins produced as inclusion bodies, it is possible to perform the refolding step directly on the affinity column. cytivalifesciences.com The denatured protein is bound to the resin, and then a gradient is used to gradually remove the denaturant, allowing the protein to refold while still immobilized. This can improve refolding efficiency and simplify the process. cytivalifesciences.com

By integrating these enhancements, the purification process for recombinant Protein A/G can be made more efficient, cost-effective, and scalable, leading to a higher yield of pure, functional protein.

Quality Control and Purity Assessment (e.g., SDS-PAGE, HPLC)

The final stage in the manufacturing of Recombinant Protein A/G involves rigorous quality control (QC) and purity assessment to ensure the product is suitable for its intended applications, such as antibody purification and immunoassays. biocompare.com Given that this protein is a genetically engineered fusion product, it is crucial to verify its identity, integrity, and the absence of contaminants from the host expression system, typically E. coli. thermofisher.comspandidos-publications.com The QC process employs a suite of analytical techniques, with Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC) being central to purity determination. novusbio.compatsnap.com

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique used for the qualitative assessment of Recombinant Protein A/G purity. patsnap.com It separates proteins primarily based on their molecular weight. iosrjournals.org In this process, the protein sample is denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. patsnap.com When subjected to an electric field, the proteins migrate through the polyacrylamide gel matrix at a rate inversely proportional to the logarithm of their molecular mass. frontiersin.org

For Recombinant Protein A/G, SDS-PAGE analysis serves two main purposes:

Molecular Weight Verification: It confirms that the purified protein has the expected molecular weight. The predicted molecular mass of the fusion protein is typically in the range of 50 to 57 kDa. raybiotech.comprospecbio.com However, it is often observed to migrate with an apparent molecular mass of approximately 45 kDa in SDS-PAGE. raybiotech.com This discrepancy between predicted and apparent molecular weight is a known characteristic of the protein.

Detection of Protein Contaminants: After separation, the gel is stained with dyes like Coomassie Brilliant Blue or silver stain, which allows for the visualization of protein bands. p4eu.orgresearchgate.net The purity of the Recombinant Protein A/G is assessed by observing a single, prominent band at the correct molecular weight. The presence of other bands indicates contamination with host cell proteins or degradation products of the recombinant protein itself. researchgate.net The sensitivity of the staining method is critical; for instance, Coomassie blue can detect protein bands containing approximately 100 ng of protein, while silver staining is more sensitive, detecting around 1 ng of protein. p4eu.org Commercial preparations of Recombinant Protein A/G typically exhibit a purity of over 95% as determined by this method. raybiotech.com

High-Performance Liquid Chromatography (HPLC)

While SDS-PAGE provides an excellent qualitative overview, HPLC offers a more sensitive and quantitative assessment of protein purity. patsnap.com This technique separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). mtoz-biolabs.com Various modes of HPLC are employed in the quality control of Recombinant Protein A/G.

Reverse-Phase HPLC (RP-HPLC): This is one of the most common HPLC methods for purity analysis. mtoz-biolabs.com It separates proteins based on their hydrophobicity. The protein is applied to a hydrophobic stationary phase (like C8 or C18) and eluted with a gradient of increasing organic solvent concentration. A highly pure sample of Recombinant Protein A/G will appear as a single, sharp peak in the resulting chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the precise percentage of purity. mtoz-biolabs.com Purity levels are often specified to be greater than 95% or 97% by RP-HPLC. novusbio.comraybiotech.com

Size-Exclusion Chromatography (SEC-HPLC): This method separates proteins based on their size, or hydrodynamic radius. mtoz-biolabs.com It is particularly effective for detecting the presence of aggregates (higher molecular weight species) or fragments (lower molecular weight species) in the final product. The sample is passed through a column containing porous beads; larger molecules like aggregates are excluded from the pores and elute first, while smaller molecules like fragments enter the pores and elute later. mtoz-biolabs.com A pure, non-aggregated sample of Recombinant Protein A/G will show a single, symmetrical peak.

Ion-Exchange Chromatography (IEX-HPLC): This technique separates proteins based on their net surface charge. mtoz-biolabs.com It can resolve different charge variants of the protein that may arise from post-translational modifications or degradation.

The combination of SDS-PAGE and multiple HPLC methods provides a comprehensive profile of the purity and homogeneity of the Recombinant Protein A/G preparation. In addition to these techniques, other QC tests are often performed, such as endotoxin (B1171834) level testing using the Limulus Amoebocyte Lysate (LAL) assay to ensure the product is free from pyrogenic substances, a critical requirement for many biological applications. novusbio.comrndsystems.com

Interactive Data Table: Typical Quality Control Specifications for Recombinant Protein A/G

ParameterMethodSpecificationSource(s)
PuritySDS-PAGE> 95% raybiotech.com
PurityHPLC> 97% novusbio.com
Apparent Molecular WeightSDS-PAGE~45-57 kDa raybiotech.comprospecbio.com
Endotoxin LevelLAL Assay< 0.1 EU/µg novusbio.comrndsystems.com

Interactive Data Table: Comparison of Purity Assessment Methods

FeatureSDS-PAGEHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on molecular weight.Separation based on physicochemical properties (hydrophobicity, size, charge). mtoz-biolabs.com
Assessment Type Primarily qualitative. patsnap.comQuantitative. patsnap.com
Information Provided Apparent molecular weight and presence of visible protein impurities. researchgate.netPrecise percentage of purity, detection of aggregates, fragments, and charge variants. mtoz-biolabs.commtoz-biolabs.com
Common Application Routine check of purity and molecular weight confirmation.High-resolution purity quantification and characterization of homogeneity.
Sensitivity Moderate (ng range). p4eu.orgHigh (can detect low-level impurities). patsnap.com

Immunoglobulin Binding Mechanism and Specificity of Recombinant Protein A/g

Structural Basis of Fc Region Interaction

The primary interaction between Recombinant Protein A/G and immunoglobulins occurs with the Fc (Fragment crystallizable) region of the antibodies. rockland.comnih.govsigmaaldrich.comrockland.com This interaction is the foundation for many applications, including antibody purification. rockland.comsigmaaldrich.com

Characterization of Binding Domains and Epitopes on Immunoglobulins

Recombinant Protein A/G is a fusion protein that incorporates the IgG binding domains from both Protein A and Protein G. wikipedia.org Specifically, it contains four Fc binding domains from Protein A and two from Protein G. wikipedia.org The Protein A component originates from Staphylococcus aureus and includes segments E, D, A, B, and C. biobasic.com The Protein G portion is derived from Streptococcus and comprises the C2 and C3 segments. biobasic.com

The binding sites for Protein A and Protein G on the Fc region of IgG are located at the interface of the Cγ2 and Cγ3 domains. Although they bind to a similar region, their specific contact points and the nature of the interaction differ. This combined specificity allows Recombinant Protein A/G to bind to a wider range of immunoglobulin isotypes and subclasses compared to either protein alone. rockland.com

Kinetic and Thermodynamic Aspects of Binding Affinity

The binding of immunoglobulins to Protein A is primarily driven by hydrophobic interactions at neutral or alkaline pH, involving a conserved histidine residue within the IgG binding site. bio-rad.combio-rad.com Elution is typically achieved by lowering the pH. bio-rad.combio-rad.com In contrast, Protein G exhibits a higher binding affinity and binds optimally at a more acidic pH, consequently requiring harsher, lower pH conditions for elution. bio-rad.combio-rad.com

A study on the kinetics of Recombinant Protein A/G binding to IgG revealed two distinct kinetic processes. An initial rapid association of two antibody molecules is followed by a slower binding process for the remaining available sites. core.ac.uk Equilibrium studies suggest that steric hindrance may prevent all genetically encoded binding sites from being simultaneously occupied. core.ac.uk

Differential Binding Profiles Across Immunoglobulin Isotypes and Subclasses

The key advantage of Recombinant Protein A/G lies in its broad binding profile, which is an amalgamation of the specificities of Protein A and Protein G. rockland.comwikipedia.org

Human Immunoglobulin Binding Specificities (IgG1, IgG2, IgG3, IgG4, IgA, IgE, IgM, IgD)

Recombinant Protein A/G binds to all human IgG subclasses (IgG1, IgG2, IgG3, and IgG4). wikipedia.orgbiobasic.com This is a significant advantage over Protein A alone, which binds poorly to human IgG3. news-medical.netbio-rad.com Additionally, Protein A/G demonstrates binding to other human isotypes including IgA, IgE, and IgM, and to a lesser extent, IgD. wikipedia.orgbiobasic.com

Human Immunoglobulin Isotype/SubclassBinding Affinity to Recombinant Protein A/G
IgG1Strong
IgG2Strong
IgG3Strong
IgG4Strong
IgABinds
IgEBinds
IgMBinds
IgDWeak

Mammalian Species Immunoglobulin Binding Specificities (e.g., mouse, rabbit, goat, sheep, rat, macaque)

The binding of Recombinant Protein A/G extends to immunoglobulins from various mammalian species. It binds to all subclasses of mouse IgG, but notably does not bind to mouse IgA or IgM. wikipedia.org This specificity is advantageous for the purification of mouse monoclonal antibodies without contamination from other isotypes. wikipedia.org Mouse monoclonal antibodies often show a stronger affinity for the chimeric Protein A/G than for either Protein A or Protein G individually. wikipedia.org

Protein A/G has also been utilized for the purification of macaque IgG. wikipedia.org The binding affinities for immunoglobulins from other species such as rabbit, goat, sheep, and rat are generally robust, reflecting the combined specificities of Protein A and G. neb.comnih.govsigmaaldrich.com For instance, while rat IgG1 binds to Protein G but not Protein A, the fusion protein can effectively capture this subclass. sigmaaldrich.combio-rad-antibodies.com

Mammalian SpeciesImmunoglobulin Isotype/SubclassBinding Affinity to Recombinant Protein A/G
MouseIgG1Strong
IgG2aStrong
IgG2bStrong
IgG3Strong
RabbitIgGStrong
GoatIgGModerate
SheepIgGModerate
RatIgG1Weak to Moderate
IgG2aStrong
IgG2bModerate
MacaqueIgGBinds

Influence of Environmental Factors on Binding Characteristics (e.g., pH, Ionic Strength)

The binding of immunoglobulins to Recombinant Protein A/G is influenced by environmental conditions such as pH and ionic strength. news-medical.net The binding of Protein A/G is less dependent on pH than Protein A alone, with effective binding occurring over a pH range of 5 to 8. biobasic.com This broader functional pH range provides greater flexibility in experimental design. biobasic.com

The interaction between Protein A and IgG is pH-dependent, with binding favored at neutral or slightly alkaline pH and dissociation occurring at acidic pH. researchgate.net Studies have shown that both pH and ionic strength can affect the protein-protein interactions and conformational stability of antibodies, which in turn can influence their binding to affinity ligands like Protein A/G. nih.govaip.org For example, at low ionic strength, electrostatic repulsion can play a more significant role in binding interactions. nih.gov

Compound Names

Guanidine (B92328) hydrochloride
Thiocyanate
Urea (B33335)

Advanced Methodologies and Research Applications of Recombinant Protein A/g

Antibody Purification and Enrichment

The primary application of Recombinant Protein A/G lies in its ability to efficiently purify and enrich immunoglobulins, particularly IgG, from complex biological mixtures such as serum, ascites fluid, and cell culture supernatants. labx.comthermofisher.combiocompare.com The high affinity of Protein A/G for the Fc region of IgG forms the basis of this purification. rockland.com

Recombinant Protein A/G is immobilized on various solid supports to facilitate affinity chromatography. The choice of format depends on the scale of purification, sample volume, and desired throughput.

Column Chromatography: This traditional format involves packing Protein A/G-coupled resin, often agarose (B213101) or sepharose beads, into a column. rockland.comserva.de The antibody-containing sample is passed through the column, allowing the IgG to bind to the resin. After washing to remove non-specifically bound proteins, the purified IgG is eluted. This format is scalable and suitable for purifying larger quantities of antibodies. thermofisher.com

Batch Purification: In this method, the Protein A/G resin is incubated with the antibody sample in a tube or flask, allowing for binding in suspension. The resin is then collected by centrifugation or gravity settling, washed, and the antibody is eluted. This format is simple and suitable for small to medium-scale purifications.

Spin Columns: For rapid, small-scale antibody purification, pre-packed spin columns containing Protein A/G agarose are widely used. bio-rad-antibodies.comfishersci.comlabmartgh.com These devices combine the principles of affinity and gel filtration chromatography with the convenience of centrifugation. bio-rad-antibodies.com The sample is loaded onto the column, and after a brief incubation, centrifugation is used to separate the bound antibody from the unbound components. Subsequent centrifugation steps with wash and elution buffers allow for rapid purification of milligrams of IgG from small sample volumes. labmartgh.com

Chromatography FormatTypical Application ScaleKey AdvantagesConsiderations
Column ChromatographyLaboratory to Process ScaleHigh binding capacity, ScalableRequires a chromatography system
Batch PurificationSmall to Medium ScaleSimple procedure, No specialized equipment neededCan be less efficient than column chromatography
Spin ColumnsSmall Scale (Screening, IP)Fast, Convenient, High-throughput potentialLimited sample volume and binding capacity

An increasingly popular method for antibody purification and immunoprecipitation involves the use of superparamagnetic beads coated with Recombinant Protein A/G. thermofisher.comselleckchem.com These beads, typically around 1 µm in diameter, consist of a polymeric core coated with magnetite and a surface layer coupled with Protein A/G. thermofisher.com This technology offers several advantages over traditional agarose-based methods. novusbio.com

The separation process is straightforward: the magnetic beads are incubated with the sample containing the antibody of interest. thermofisher.com After binding, a magnetic stand is used to immobilize the beads against the side of the tube, allowing for the easy removal of the supernatant. labx.comengibody.com This process is repeated for washing and elution steps, eliminating the need for centrifugation and minimizing sample loss. genscript.com The high surface-to-volume ratio of the beads allows for rapid binding kinetics, often reducing the total purification time significantly. selleckchem.com This method is highly amenable to both manual and automated high-throughput applications. thermofisher.comlabx.com

To achieve maximum yield and purity, it is crucial to optimize the binding and elution conditions for Protein A/G affinity chromatography.

Binding Conditions: While Protein A/G can bind immunoglobulins at physiological pH and ionic strength, optimized binding buffers can significantly increase binding capacity. fishersci.co.uk For instance, specific binding buffers can enhance binding by 25% to 100% compared to standard phosphate-buffered saline (PBS). fishersci.co.uk The sample should be clear and free of particulate matter to prevent clogging of the chromatography matrix. rockland.com Adjusting the sample's pH and composition to match the binding buffer can also improve binding efficiency. rockland.com

Elution Conditions: The most common method for eluting bound antibodies from a Protein A/G matrix is to lower the pH. bio-rad.com A typical elution buffer has a pH of 2.8. fishersci.co.uk It is important to neutralize the eluted fractions promptly by collecting them into a tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent acid-mediated denaturation of the antibody. rockland.combio-rad.com For antibodies that are particularly sensitive to low pH, alternative "gentle" elution buffers are available that use high ionic strength at a near-neutral pH to disrupt the antibody-Protein A/G interaction. fishersci.co.uk

ParameterGeneral RecommendationRationale
Binding pHPhysiological to slightly alkaline (pH 7.0-8.0)Promotes efficient binding of IgG to Protein A/G. bio-rad.com
Elution pHAcidic (pH 2.5-3.0)Disrupts the interaction between IgG and Protein A/G for release. bio-rad.com
Ionic StrengthCan be adjusted to optimize binding for specific antibody subclasses.High salt concentrations may be needed for efficient binding of certain antibodies, such as mouse IgG1. sigmaaldrich.com
NeutralizationImmediate neutralization of eluted fractions.Prevents acid-induced denaturation and damage to the antibody. rockland.combio-rad.com

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP) Techniques

Recombinant Protein A/G is a cornerstone of immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments, which are powerful techniques for studying protein-protein interactions. engibody.comabcam.comassaygenie.com In these assays, an antibody specific to a "bait" protein is used to capture the protein from a cell lysate. If the bait protein is part of a larger complex, its interacting partners ("prey" proteins) are also captured. The entire complex is then isolated using Protein A/G-conjugated beads. abcam.commedchemexpress.com

A generalized IP/Co-IP protocol involves several key steps: cell lysis, pre-clearing the lysate, antibody incubation, immune complex capture with Protein A/G beads, washing, and elution. medchemexpress.comneb.com The specifics of the protocol must be optimized for the sample type and the proteins of interest.

Sample Preparation: Cells or tissues are first lysed to release the proteins. antibodies.com The choice of lysis buffer is critical and depends on the nature of the protein interactions being studied. bitesizebio.com For stable interactions, harsh buffers containing strong detergents can be used. For transient or weak interactions, milder, non-ionic detergents are preferred to preserve the integrity of the protein complex. bitesizebio.com

Antibody Incubation: The specific antibody is added to the cell lysate and incubated to allow for the formation of the antibody-antigen complex. neb.com The amount of antibody and the incubation time are key parameters to optimize.

Immune Complex Capture: Protein A/G beads (either agarose or magnetic) are added to the lysate to capture the antibody-antigen complexes. abcam.comassaygenie.com The incubation time for this step can range from one hour to overnight at 4°C. neb.com

Washing and Elution: The beads are then washed multiple times to remove non-specifically bound proteins. neb.com The captured proteins are subsequently eluted from the beads, often by boiling in SDS-PAGE sample buffer for downstream analysis by western blotting. engibody.com

A major challenge in IP and Co-IP experiments is the non-specific binding of proteins to the antibody or the Protein A/G beads, which can lead to false-positive results. Several strategies can be employed to minimize this issue.

Pre-clearing the Lysate: Before adding the specific antibody, the cell lysate can be incubated with Protein A/G beads alone. engibody.combitesizebio.com These beads are then discarded, removing any proteins from the lysate that have a tendency to bind non-specifically to the beads. neb.combitesizebio.com

Blocking Agents: The Protein A/G beads themselves are often treated with blocking agents to reduce their intrinsic non-specific binding properties. thermofisher.com

Washing Conditions: The stringency of the wash buffers is crucial. Increasing the salt concentration or the detergent concentration in the wash buffers can help to disrupt weak, non-specific interactions. However, overly harsh washing conditions can also disrupt the specific protein-protein interactions of interest. Therefore, a balance must be found through empirical testing.

Antibody Selection: Using a highly specific, high-affinity antibody for the target protein is fundamental to a successful IP/Co-IP experiment. bitesizebio.com

Immunodetection in Western Blotting and ELISA Formats

In immunoassays like Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), the detection of a primary antibody bound to a target antigen is typically achieved using a labeled secondary reagent. Recombinant Protein A/G serves as a highly effective alternative to traditional species-specific secondary antibodies in these formats. fishersci.no

The primary advantage of Recombinant Protein A/G in immunodetection is its function as a universal secondary reagent. It is a genetically engineered protein that includes the IgG-binding domains from both Protein A and Protein G. thermofisher.com This fusion allows it to bind to a wide range of IgG subclasses from numerous mammalian species, including all human IgG subclasses and most mouse IgG subclasses. thermofisher.comfishersci.nobiobasic.com This broad reactivity eliminates the need to stock multiple species-specific secondary antibodies, streamlining experimental workflows. For instance, Protein A/G is proficient in detecting mouse monoclonal antibodies without the interference from other serum proteins like IgA, IgM, or serum albumin. fishersci.nobiobasic.com Its binding is also less dependent on pH than either Protein A or G alone, functioning well across a pH range of 5 to 8. biobasic.comraybiotech.com

To facilitate detection in immunoassays, Recombinant Protein A/G is covalently linked, or conjugated, to various reporter molecules. fishersci.nonih.gov These conjugates retain the protein's broad IgG binding capacity while providing a means for signal generation and visualization. Common reporter molecules include enzymes, which catalyze a colorimetric or chemiluminescent reaction, and fluorophores, which emit light upon excitation.

Enzymes: Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) are frequently conjugated to Protein A/G. fishersci.no In the presence of a specific substrate, these enzymes produce a detectable signal, allowing for the quantification of the target antigen in ELISA or its visualization in Western blotting.

Fluorophores: For fluorescence-based detection methods, Protein A/G can be conjugated to fluorescent dyes. These labeled reagents are used in applications such as immunofluorescence microscopy and quantitative Western blotting.

Biotin: Biotin conjugation allows for a secondary amplification step. Biotinylated Protein A/G binds to the primary antibody, and this complex can then be detected by streptavidin conjugated to an enzyme or fluorophore. rockland.com This biotin-streptavidin interaction is extremely strong and can significantly enhance signal intensity.

The ability to label antibodies with a plethora of different reporter molecules has been greatly advanced through site-specific conjugation methods using variants of Protein A and G domains. nih.gov

Table 1: Common Reporter Molecule Conjugates of Recombinant Protein A/G and Their Applications

ConjugateReporter TypeTypical Application(s)Signal Generation Method
Protein A/G-HRP EnzymeELISA, Western Blotting, ImmunohistochemistryColorimetric or Chemiluminescent
Protein A/G-AP EnzymeELISA, Western BlottingColorimetric or Chemiluminescent
Protein A/G-Biotin Affinity TagELISA, Western Blotting (with labeled streptavidin)Signal amplification via streptavidin-reporter conjugate
Protein A/G-Fluorophore Fluorescent DyeImmunofluorescence, Flow Cytometry, Fluorescent Western BlottingFluorescence emission at a specific wavelength

Flow Cytometry and Cell-Based Assays

In flow cytometry, Recombinant Protein A/G is utilized for the detection and analysis of cells. Microspheres or beads coated with Protein A/G can be used to capture cells that have been pre-incubated with a primary antibody targeting a specific cell surface antigen. bangslabs.com Alternatively, a primary antibody can first be bound to the cell surface, followed by detection with a fluorophore-conjugated Protein A/G. This approach is valuable when a directly conjugated primary antibody for a specific target is unavailable. The broad species reactivity of Protein A/G makes it a versatile tool for multi-color flow cytometry experiments involving primary antibodies from different host species. bangslabs.com

Biosensor and Surface Plasmon Resonance (SPR) Applications

The high-affinity, specific binding of Recombinant Protein A/G to the Fc region of antibodies makes it an ideal capture molecule for immobilizing antibodies onto biosensor surfaces. chalmers.se This is particularly prominent in Surface Plasmon Resonance (SPR) technology, a label-free method for studying biomolecular interactions in real time. nih.govmdpi.com

In a typical SPR experiment, a sensor chip is functionalized by immobilizing Recombinant Protein A/G onto its surface. chalmers.se This creates a versatile platform for capturing antibodies from a sample solution. The oriented capture of antibodies via their Fc region ensures that their antigen-binding sites (Fab regions) are uniformly directed away from the surface, which is optimal for interaction analysis. chalmers.se Once the antibody is captured, a solution containing the antigen of interest is flowed over the surface. The SPR instrument detects changes in the refractive index at the sensor surface as the antigen binds to the captured antibody, providing real-time data on the association and dissociation rates of the interaction. nih.govmdpi.com This allows for the precise determination of binding kinetics and affinity, which is crucial in fields like drug development and immunology. nih.gov

Protein A/G-functionalized biosensors provide a generic and robust alternative to other immobilization methods like covalent antibody attachment. chalmers.se These platforms are increasingly integrated into diagnostic and analytical systems for the sensitive detection of various analytes. For example, SPR biosensors using Protein A/G have been developed for the capture and analysis of nanoparticles, such as extracellular vesicles (EVs), from complex biological samples. chalmers.se In such a setup, an antibody specific to an EV surface marker is first captured by the Protein A/G on the sensor chip, which then selectively binds the EVs from the sample. chalmers.se This strategy has been used for determining the size and concentration of specific nanoparticle subpopulations. chalmers.se The regenerable nature of the Protein A/G surface allows the sensor chip to be used for multiple cycles of antibody capture and analysis, making it a cost-effective and efficient analytical tool. chalmers.se

Table 2: Applications of Recombinant Protein A/G in Biosensor Platforms

Platform TechnologyRole of Protein A/GAnalyte ExampleResearch/Diagnostic Goal
Surface Plasmon Resonance (SPR) Oriented antibody capture agent on sensor chipTherapeutic ProteinsKinetic analysis of drug-target binding
SPR Oriented antibody capture agent on sensor chipExtracellular Vesicles (EVs)Characterization and quantification of EV subpopulations chalmers.se
Lateral Flow Assays Capture or detection reagent for antibodiesViral AntigensRapid diagnostic testing
Electrochemical Biosensors Immobilization of antibodies on electrode surfacesDisease BiomarkersSensitive, quantitative detection in clinical samples

Other Specialized Research Applications (e.g., protein-protein interaction studies)

Beyond its foundational roles in antibody purification and basic immunoassays, Recombinant Protein A/G is integral to a variety of specialized research applications. Its utility is most prominent in the elucidation of protein-protein interactions, but also extends to enhancing the sensitivity of biosensors and isolating specific cell populations.

Protein-Protein Interaction Studies via Co-Immunoprecipitation (Co-IP)

A primary application of Recombinant Protein A/G is in co-immunoprecipitation (Co-IP), a robust technique used to identify and validate in vivo protein-protein interactions. rockland.comnih.gov In this method, an antibody targets a known protein (the "bait"), and if this protein is part of a larger complex, its interacting partners (the "prey") are also captured. rockland.com

The process leverages Recombinant Protein A/G immobilized on a solid support, typically agarose or magnetic beads. scbt.com The key steps are as follows:

A cell lysate containing native protein complexes is prepared. creative-proteomics.com

A primary antibody specific to the "bait" protein is added to the lysate, forming an antibody-bait-prey complex.

Recombinant Protein A/G beads are introduced. The Protein A/G binds to the Fc region of the antibody, effectively capturing the entire complex from the solution. scbt.com

After washing steps to remove non-specifically bound proteins, the entire complex is eluted from the beads.

The components of the eluted complex (bait and prey proteins) are then identified, typically using Western blot analysis or mass spectrometry. creative-proteomics.com

The broad binding specificity of Recombinant Protein A/G for IgGs from various species makes it a versatile and widely used tool for these experiments, as it can be paired with a wide range of primary antibodies. raybiotech.com

Detailed Research Findings: The TssB-TssC Interaction in Agrobacterium tumefaciens

A study investigating the Type VI Secretion System (T6SS) in Agrobacterium tumefaciens utilized Co-IP with Protein A/G Sepharose to confirm the interaction between two key sheath components, TssB and TssC. The T6SS is a complex molecular machine used by many bacteria to inject effector proteins into target cells. Understanding the assembly of its structural components is crucial.

In the experiment, researchers used an antibody against a tagged version of the TssB protein to pull it down from bacterial lysates. The eluted complexes were then analyzed by Western blot, probing for the presence of TssC. The results demonstrated that when TssB was immunoprecipitated, TssC was also detected, confirming a direct or indirect interaction within the cell. This finding was a key step in mapping the architecture of the T6SS apparatus.

Table 1: Co-Immunoprecipitation Results for TssB and TssC Interaction This is an interactive table based on representative data from the described study.

Target (Bait) Antibody Used Co-IP Partner (Prey) Detected in Eluate? Conclusion
TssB Anti-TssB TssC Yes TssB and TssC interact in a complex.
Control Protein Anti-TssB TssC No The interaction is specific to TssB.
TssB Control IgG TssC No The immunoprecipitation is dependent on the specific antibody.

Oriented Antibody Immobilization for Enhanced Biosensor Performance

Another specialized application for Recombinant Protein A/G is in the development of highly sensitive immunoassays and biosensors, such as those using Surface Plasmon Resonance (SPR). chalmers.se The performance of such sensors is critically dependent on the orientation of the capture antibodies on the sensor surface. youtube.com

Random immobilization can result in antibodies attaching in non-productive orientations, with their antigen-binding sites (Fab regions) blocked or inaccessible. Recombinant Protein A/G provides a solution by creating an intermediate layer that enforces a uniform, "head-on" orientation.

The methodology involves first covalently attaching Recombinant Protein A/G to the sensor chip surface. Subsequently, capture antibodies are introduced and bind specifically via their Fc regions to the immobilized Protein A/G. This leaves the Fab regions exposed and fully available to bind the target antigen from a sample, significantly enhancing the sensitivity and specificity of the assay. chalmers.seyoutube.com A key advantage of this approach is the ability to regenerate the sensor surface by disrupting the antibody-Protein A/G interaction, allowing for multiple cycles of use. chalmers.se

Isolation of Cell Surface Proteins

Recombinant Protein A/G can also be employed in methods designed to isolate and identify proteins located on the outer surface of a cell. This is particularly useful for discovering new biomarkers or therapeutic targets. The process typically involves incubating intact, living cells with a primary antibody that targets a known surface protein. After washing away unbound antibodies, the cells are lysed. The resulting lysate, containing the antibody-bound surface protein complexes, is then passed over Protein A/G immobilized on a resin. This captures the antibody and any proteins it is bound to, allowing for the specific isolation of the cell surface protein and its potential interaction partners for further analysis.

Engineering and Modifications for Enhanced Recombinant Protein A/g Utility

Design of Variants with Altered or Enhanced Binding Specificities

The standard Recombinant Protein A/G is itself a prime example of a successfully engineered variant. It typically incorporates four Fc-binding domains from Protein A and two from Protein G. wikipedia.org This design confers the additive properties of both proteins, resulting in a molecule that can bind to a wide range of IgG subclasses from various species, including all human IgG subclasses. wikipedia.orgbiomat.it A key modification in commercially available Recombinant Protein A/G is the removal of the albumin-binding domain from the Protein G portion, which prevents non-specific binding and ensures higher purity of the target antibodies during purification. lunanano.com

While the standard Protein A/G offers broad utility, research into engineering its constituent domains suggests pathways for creating variants with more tailored specificities. For instance, studies have focused on modifying the IgG binding domains of Protein G to alter its affinity. Although not specific to the A/G fusion, these principles could be applied to create future Protein A/G variants with enhanced binding to specific, low-affinity antibody subclasses or to modulate the pH-dependence of the interaction. diva-portal.org The goal of such engineering would be to create customized affinity ligands for specific applications, such as the purification of a particular monoclonal antibody with unique binding characteristics.

The composition of commercially available Recombinant Protein A/G can vary, impacting its binding profile. Different constructs may include a varying number of binding domains from each parent protein.

Protein A/G Variant Composition Description Reference
4 Fc-binding domains (Protein A) + 2 Fc-binding domains (Protein G)A common configuration providing broad IgG binding. wikipedia.org
5 IgG-binding regions (Protein A) + 2 IgG-binding regions (Protein G)Engineered to maximize specific IgG binding by removing other binding sites (e.g., albumin, cell wall). prospecbio.com
5 IgG-binding regions (Protein A) + 3 IgG-binding regions (Protein G)A variant designed for a broader binding capacity than either Protein A or G alone. prospecbio.com

Fusion Proteins with Additional Functional Domains (e.g., tags, enzymes)

To streamline processes like purification, detection, and quantification, Recombinant Protein A/G is often produced as a fusion protein with additional functional domains. These domains can be affinity tags or enzymes that impart new functionalities to the core Protein A/G molecule. sinobiological.com

Affinity tags are short amino acid sequences or small proteins appended to Recombinant Protein A/G that facilitate its purification or detection. abcam.com

Histidine-tag (His-tag): A polyhistidine tag, commonly a string of six histidine residues (6xHis), is one of the most widely used tags. sinobiological.com Recombinant Protein A/G fused with a His-tag can be easily purified from crude cell lysates using immobilized metal affinity chromatography (IMAC), which utilizes resins chelated with metal ions like nickel (Ni²⁺) or cobalt (Co²⁺). thermofisher.com This simplifies the production of highly pure Protein A/G. The small size of the His-tag (around 0.8 kDa) generally does not interfere with the structure and function of the fused Protein A/G. sinobiological.comcusabio.com Several commercial versions of His-tagged Protein A/G are available, often featuring the tag at the C-terminus. prospecbio.com

Glutathione S-transferase (GST)-tag: The GST tag is a larger protein (approximately 26 kDa) that can be fused to Recombinant Protein A/G. nih.gov This fusion protein can be purified via affinity chromatography using a resin with immobilized glutathione, the substrate for GST. nih.gov A significant advantage of the GST tag is its potential to enhance the solubility and expression of the recombinant protein it is fused to. nih.gov

Recombinant Protein A/G can be conjugated to enzymes to create powerful detection reagents for immunoassays such as ELISA, Western blotting, and immunohistochemistry. fishersci.com These conjugates bind to the Fc region of primary or secondary antibodies, and the attached enzyme catalyzes a reaction that produces a detectable signal (e.g., colorimetric or chemiluminescent).

Common enzyme conjugates include:

Horseradish Peroxidase (HRP): Protein A/G-HRP is widely used in various immunoassays for its high turnover rate and stability.

Alkaline Phosphatase (AP): Protein A/G-AP is another popular choice, often used in applications where high sensitivity is required. fishersci.com

These enzyme conjugates provide a universal detection system for antibodies from multiple species, eliminating the need for species-specific secondary antibodies. fishersci.com

Strategies for Immobilization and Surface Chemistry for Research Tools

The utility of Recombinant Protein A/G in applications like antibody purification and immunosensors relies on its effective immobilization onto a solid support. gbiosciences.com The choice of immobilization strategy and surface chemistry is crucial for maintaining the protein's activity and ensuring the correct orientation for antibody binding. acs.org

Common supports for immobilization include:

Agarose (B213101) Beads: Highly cross-linked agarose is a popular matrix for affinity chromatography. thermofisher.com

Magnetic Beads: Used for immunoprecipitation applications. thermofisher.com

Gold Surfaces: Employed in biosensors, such as those using surface plasmon resonance (SPR). thermofisher.com

Polystyrene Microplates: Used for ELISA and other plate-based assays. nih.gov

Immobilization Chemistries:

Immobilization Method Description Advantages Considerations Reference
Covalent Amine-Reactive Coupling Involves forming covalent bonds between primary amines (lysine residues) on the Protein A/G surface and an activated support (e.g., aldehyde-activated agarose). Reductive amination is a common chemistry used.Stable, permanent attachment; low ligand leakage.Can result in random orientation, potentially blocking some antibody-binding sites. gbiosciences.comthermofisher.com
Oriented Thiol-Reactive Coupling A cysteine residue is genetically introduced at a specific site on the Protein A/G (e.g., the C-terminus). This single thiol group reacts with a maleimide-functionalized surface, ensuring a uniform orientation.Uniform, oriented immobilization, maximizing the exposure of antibody-binding domains and increasing binding capacity.Requires genetic engineering of the protein. acs.org
Affinity Tag Immobilization A His-tagged Protein A/G is non-covalently bound to a metal-chelate surface (e.g., Ni-NTA).Simple and efficient immobilization.The interaction can be reversible and may not be stable under harsh assay conditions. thermofisher.com
Passive Adsorption Protein A/G is non-covalently adsorbed to a surface, such as a polystyrene microplate, through hydrophobic and/or ionic interactions.Simple, requires no chemical modification.Can lead to random orientation and potential desorption of the protein. biomat.it

Oriented immobilization strategies are generally preferred for applications like biosensors, as they can significantly enhance the sensitivity and performance of the assay by ensuring that the antibody-binding sites are accessible. nih.govnih.gov

Stability and Storage Optimization for Research Reagents

Maintaining the structural integrity and biological activity of Recombinant Protein A/G is critical for its function as a reliable research reagent. thermofisher.com Stability is influenced by several factors, including temperature, pH, buffer composition, and protein concentration. genextgenomics.comgbiosciences.com

Storage Recommendations:

Lyophilized Form: For long-term storage, Recombinant Protein A/G is often supplied as a lyophilized (freeze-dried) powder. lunanano.com In this state, it is stable for extended periods, even at room temperature for a few weeks, though storage at -20°C or below is recommended. prospecbio.com Lyophilization removes water, which can mediate degradative chemical reactions. gbiosciences.com Reconstitution should be done using sterile, high-purity water or a recommended buffer, and vigorous shaking should be avoided to prevent denaturation. leadgenebio.com

Liquid Form: Once reconstituted, or for short-term storage, the protein solution should be kept at 4°C for immediate use (days to weeks). thermofisher.com For longer-term storage in liquid form, it is crucial to prevent freeze-thaw cycles, which can cause protein denaturation and aggregation. genextgenomics.com This is typically achieved by:

Aliquoting: Dividing the protein solution into single-use volumes to be stored at -20°C or -80°C. genextgenomics.com

Adding Cryoprotectants: Including agents like glycerol (B35011) (typically 25-50%) in the storage buffer. gbiosciences.com Glycerol prevents the formation of damaging ice crystals when the solution is stored at -20°C. researchgate.net

Optimizing Buffer Conditions:

The composition of the storage buffer is critical for maintaining the stability of Recombinant Protein A/G.

Buffer Component Purpose Typical Concentration Reference
Buffering Agent (e.g., PBS, Tris, HEPES) Maintain a stable pH, typically near physiological pH (7.0-8.0), to preserve the native protein structure.20-50 mM researchgate.net
Salts (e.g., NaCl) Maintain ionic strength, which can influence protein solubility and stability.100-150 mM researchgate.net
Cryoprotectants (e.g., Glycerol, Ethylene Glycol) Prevent ice crystal formation during freezing, enhancing stability at -20°C.25-50% (v/v) thermofisher.com
Stabilizers (e.g., Sucrose, Trehalose, BSA) Protect against denaturation and aggregation, especially during lyophilization or long-term storage.Varies prospecbio.comgenextgenomics.com
Antimicrobial Agents (e.g., Sodium Azide) Prevent microbial growth during storage at 4°C.0.02-0.05% (w/v) genextgenomics.com
Reducing Agents (e.g., DTT, 2-Mercaptoethanol) Prevent oxidation of cysteine residues, maintaining the protein in a reduced state.1-5 mM thermofisher.com

By carefully controlling these parameters, the shelf-life and performance of Recombinant Protein A/G as a research reagent can be significantly optimized.

Future Directions and Emerging Research Avenues

Integration into High-Throughput and Automated Research Platforms

The increasing scale of proteomic and antibody-based research has necessitated the integration of Recombinant Protein A/G into high-throughput and automated workflows. This transition is critical for accelerating discovery and development in fields such as antibody engineering and biomarker screening.

A key development in this area is the use of magnetic beads coated with Recombinant Protein A/G. thermofisher.comgenscript.com These beads are particularly well-suited for automated platforms, such as robotic liquid handling systems, because they can be easily manipulated with magnets, eliminating the need for centrifugation or column-based separation steps. thermofisher.comgenscript.commiltenyibiotec.com This simplifies and streamlines processes like immunoprecipitation (IP), co-immunoprecipitation (co-IP), and small-scale antibody purification. thermofisher.comgenscript.commiltenyibiotec.com The use of magnetic beads in conjunction with automated systems allows for the parallel processing of numerous samples, significantly increasing throughput. youtube.comnih.gov For instance, automated workflows have been developed that can purify over 2,000 antibody samples per day from small-scale cultures. nih.gov

These automated systems are not only faster but also offer improved reproducibility compared to manual methods. youtube.com They are being employed for a variety of applications, including:

High-throughput antibody purification: Automated systems utilizing Protein A/G magnetic agarose (B213101) beads can efficiently purify recombinant antibodies directly from cell culture media. youtube.com

Screening for soluble recombinant proteins: High-throughput methods have been developed for parallel cloning, induction, and lysis of cells to produce and screen for soluble fusion proteins in a 96-well format. nih.gov

Advanced cell culture process monitoring: High-throughput Protein A purification, combined with rapid mass spectrometry analysis, enables the simultaneous quantification of multiple product quality attributes in cell culture samples. acs.org

The integration of Recombinant Protein A/G into these platforms is a significant step forward in meeting the demands of large-scale biological research.

Development of Novel Recombinant Protein A/G Variants for Niche Applications

While the standard Recombinant Protein A/G is a versatile tool, there is a growing interest in developing novel variants with tailored properties for specific, or "niche," applications. nih.gov This involves genetically engineering the protein to alter its binding characteristics, stability, or other functional attributes.

One area of focus is the creation of variants with altered affinity for specific antibody isotypes or fragments. For example, engineered Protein G variants have been developed with enhanced affinity for antibody fragments (Fab), which is useful for Fab-based affinity reagents. researchgate.net Researchers have also engineered variants with pH-controllable affinity, which can be beneficial for milder elution conditions during antibody purification, thereby preserving the integrity of the purified antibody. researchgate.net

Another direction is the development of fusion proteins that combine the IgG-binding domains of Protein A and G with other functional domains. A notable example is the creation of Recombinant Protein A/G/L , which incorporates the immunoglobulin-binding domains of Protein L. novusbio.combio-techne.com This extends the binding profile to include a wider range of antibody classes and species, as Protein L binds to the kappa light chain of immunoglobulins. novusbio.combio-techne.comthermofisher.com

Furthermore, efforts are underway to create variants with enhanced stability, for instance, in basic conditions, which is advantageous for the regeneration of affinity columns. researchgate.net The development of these novel variants is driven by the need for more specific and robust tools in areas like bispecific antibody purification and the development of novel therapeutic and diagnostic agents. nih.gov

Advancements in Quality Control and Standardization for Research Reagents

The reliability and reproducibility of research findings are critically dependent on the quality of the reagents used. As such, there is a significant push towards advancing the quality control (QC) and standardization of research reagents like Recombinant Protein A/G.

A major concern in the production of recombinant proteins in bacterial systems like E. coli is the presence of contaminants, such as host cell proteins and endotoxins (lipopolysaccharides or LPS). nih.gov Endotoxins are potent immunostimulatory molecules that can interfere with in vitro and in vivo experiments. nih.gov Consequently, stringent QC measures are necessary to ensure the purity of Recombinant Protein A/G. Manufacturers often employ methods like SDS-PAGE and HPLC to assess purity and endotoxin (B1171834) assays, such as the Limulus Amebocyte Lysate (LAL) test, to quantify endotoxin levels. novusbio.comraybiotech.com The goal is to produce reagents with high purity (often >95%) and low endotoxin levels. novusbio.comraybiotech.com

In addition to purity, the consistency of binding capacity and performance across different batches is crucial. Standardization efforts aim to establish clear guidelines and minimal reporting standards for the QC of recombinant proteins. p4eu.org This includes providing detailed information on the protein's primary structure, expression system, purification protocol, and storage conditions. p4eu.org

Recent advancements in analytical techniques are also contributing to improved QC. For example, real-time PCR methods are being used to quantify host-cell genomic DNA contamination in recombinant protein preparations with high sensitivity. nih.govresearchgate.net Furthermore, there is a growing trend towards developing endotoxin-free bacterial expression systems to eliminate the risk of contamination from the outset. nih.gov These advancements in QC and standardization are essential for ensuring the validity and reproducibility of research that relies on Recombinant Protein A/G.

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between native and recombinant Protein A/G, and how do these differences impact experimental outcomes in antibody purification?

  • Methodological Answer : Native Protein A/G contains albumin-binding and cell wall-binding domains, which can cause nonspecific interactions in assays. Recombinant variants are engineered to lack these regions, improving specificity for IgG binding . To validate purity, use SDS-PAGE to confirm the absence of truncated isoforms (~45–55 kDa for recombinant Protein A/G vs. ~60 kDa for native forms) .

Q. How do researchers select between recombinant Protein A and G for isolating IgG subclasses across different species, and what resources guide this decision?

  • Methodological Answer : Protein A binds strongly to human IgG1, IgG2, and IgG4, while Protein G has broader affinity for IgG3 and IgGs from rodents (e.g., mouse IgG1) and ruminants . Consult species-specific affinity tables (e.g., Björck & Kronvall, 1984) to optimize binding conditions. For hybrid applications, use recombinant Protein A/G fusion proteins to leverage combined binding profiles .

Q. What quality control assays are critical for verifying the activity of recombinant Protein A/G in immunoprecipitation (IP) workflows?

  • Methodological Answer :

  • Binding Capacity : Perform a titration assay using a known IgG concentration (e.g., 1–10 µg/mL) and quantify unbound IgG via ELISA .
  • Specificity : Run parallel IPs with negative control antibodies (e.g., IgM) and analyze eluates by Western blot .
  • Reproducibility : Use standardized buffers (e.g., PBS, pH 7.4) and cross-link Protein A/G to beads to minimize leaching .

Advanced Research Questions

Q. How does the pH sensitivity of recombinant Protein A/G influence antibody elution efficiency, and what strategies mitigate protein denaturation during low-pH elution?

  • Methodological Answer :

  • Protein A binds IgG optimally at pH 8.2, while Protein G tolerates a wider pH range (pH 4–8). For low-pH elution (pH 2.5–3.0), use short incubation times (<5 minutes) and neutralize eluates immediately with Tris-HCl (pH 8.5) .
  • Alternative strategies: Competitive elution with imidazole (for His-tagged antibodies) or glycine-HCl (pH 2.5) with 150 mM NaCl to stabilize antibodies .

Q. What experimental strategies can resolve discrepancies in immunoprecipitation efficiency when using recombinant Protein A/G across multiple experimental replicates?

  • Methodological Answer :

  • Variable 1 : Cross-linking efficiency. Use homobifunctional linkers like DSS (disuccinimidyl suberate) to stabilize Protein A/G-antibody complexes and reduce variability .
  • Variable 2 : Bead saturation. Pre-clear lysates with empty beads and quantify IgG binding capacity via flow cytometry .
  • Validation : Perform SILAC (stable isotope labeling) mass spectrometry to compare prey protein abundance between replicates .

Q. How can researchers optimize elution conditions when using recombinant Protein A/G affinity chromatography to balance antibody yield and functionality?

  • Methodological Answer :

  • Step 1 : Screen elution buffers (e.g., 0.1 M glycine pH 2.5–3.0, 0.5 M MgCl2, or 3 M KSCN) and measure antibody recovery via UV absorbance (A280 nm) .
  • Step 2 : Assess functionality using post-elution assays (e.g., antigen-binding ELISA or SPR) to confirm retained activity .
  • Step 3 : For sensitive antibodies, use gentle elution with 0.1 M citrate (pH 3.0) + 10% glycerol to prevent aggregation .

Data Contradiction Analysis

Q. Why might recombinant Protein A/G fail to bind a validated IgG in immunoprecipitation, despite prior successful experiments?

  • Troubleshooting Framework :

  • Hypothesis 1 : Buffer incompatibility. Test binding in alternative buffers (e.g., RIPA vs. NP-40) and confirm pH stability .
  • Hypothesis 2 : Epitope masking. Use a Fab-specific Protein A/G variant or switch to Protein L for kappa light chain binding .
  • Hypothesis 3 : Protein degradation. Analyze IgG integrity via reducing SDS-PAGE and Coomassie staining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.